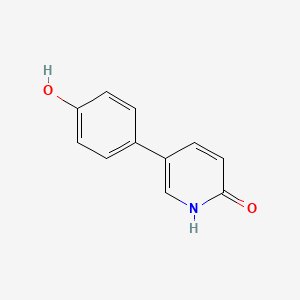
5-(4-Hydroxyphenyl)-2-hydroxypyridine
Descripción general
Descripción
5-(4-Hydroxyphenyl)-2-hydroxypyridine: is an organic compound that features both phenolic and pyridine functional groups
Mecanismo De Acción
Target of Action
Similar compounds like paracetamol primarily target the central nervous system rather than peripheral areas of the body . This is achieved through the inhibition of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins which play a key role in the mediation of inflammation and pain .
Mode of Action
For instance, paracetamol, a compound with a similar structure, is known to inhibit the COX enzymes, thereby reducing the production of prostaglandins .
Biochemical Pathways
It is known that phenolic compounds, which include 5-(4-hydroxyphenyl)-2-hydroxypyridine, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of a wide range of compounds, including flavonoids, coumarins, and lignans .
Pharmacokinetics
Related compounds like phenytoin are primarily metabolized to 5-(4’-hydroxyphenyl)-5-phenylhydantoin (p-hpph), which is then glucuronidated and excreted into the urine .
Result of Action
Based on the actions of similar compounds, it can be inferred that it may lead to a reduction in the production of prostaglandins, thereby potentially reducing inflammation and pain .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-(4-Hydroxyphenyl)-2-hydroxypyridine are largely determined by its structural features. The presence of the phenolic hydroxyl groups allows it to participate in hydrogen bonding and other polar interactions with enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-2-hydroxypyridine typically involves the reaction of 4-hydroxybenzaldehyde with 2-hydroxypyridine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic group in 5-(4-Hydroxyphenyl)-2-hydroxypyridine can undergo oxidation to form quinones.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Various reduced phenolic and pyridine derivatives.
Substitution: Esters, ethers, and other substituted derivatives.
Aplicaciones Científicas De Investigación
5-(4-Hydroxyphenyl)-2-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenyl derivatives: Compounds like 4-hydroxyphenylacetic acid and 4-hydroxyphenylpyruvic acid.
Pyridine derivatives: Compounds such as 2-hydroxypyridine and 4-hydroxypyridine.
Uniqueness
5-(4-Hydroxyphenyl)-2-hydroxypyridine is unique due to the presence of both phenolic and pyridine functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
5-(4-hydroxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12-7-9/h1-7,13H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIMMZMFWOWQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538639 | |
| Record name | 5-(4-Hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41216-12-0 | |
| Record name | 5-(4-Hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


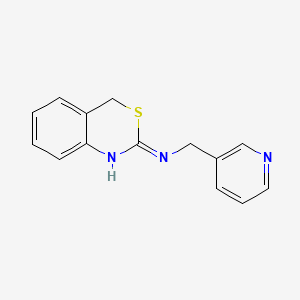
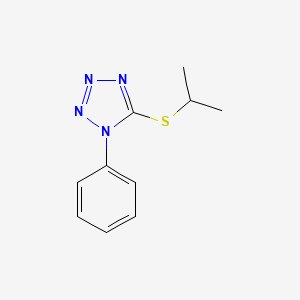
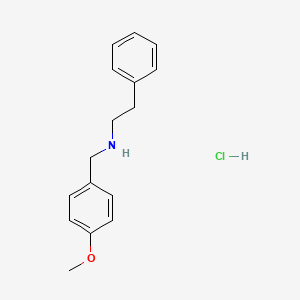
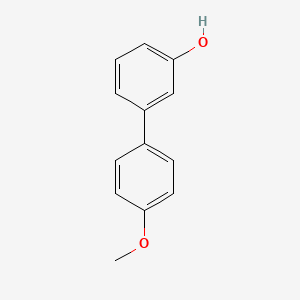
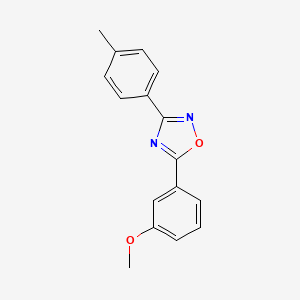



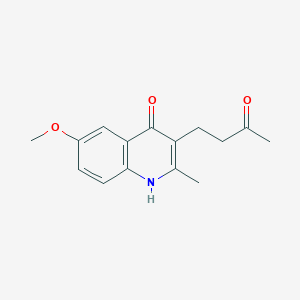
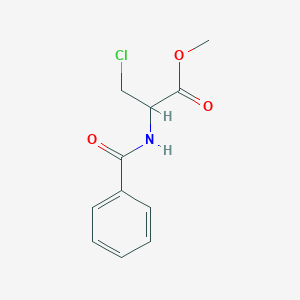
![5-(2-Hydroxyethyl)-6-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one](/img/structure/B3060402.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-methylbenzenecarboxylate](/img/structure/B3060403.png)

![Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060406.png)
